Cocaethylene

Toxicology Lethality Preclinical

Forensic toxicology and clinical research laboratories require cocaethylene as a certified reference standard to definitively confirm concurrent cocaine and ethanol co-ingestion. Substituting benzoylecgonine (BE) or ecgonine methyl ester (EME) standards fails entirely: these inactive hydrolytic metabolites cannot resolve the unique pharmacokinetic and cardiotoxic profile of cocaethylene. - Definitive biomarker: Cocaethylene is the sole analytical proxy for hepatic transesterification of cocaine in the presence of ethanol; no other metabolite confirms polysubstance co-exposure. - Quantify with confidence: Certified Snap-N-Spike® solution format enables direct use as a calibrator/control for LC-MS/MS and GC-MS methods in forensic and clinical workflows. - Critical interpretive value: Cocaethylene detection carries a 9.1-fold higher association with cardiac arrest versus cocaine alone; essential for cause-of-death determinations in post-mortem toxicology.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
CAS No. 529-38-4
Cat. No. B1209957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCocaethylene
CAS529-38-4
Synonymsenzoylecgonine ethyl ester
coca-ethylene
cocaethylene
ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate
ethylcocaine
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3
InChIKeyNMPOSNRHZIWLLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cocaethylene Reference Standard: Procurement Overview


Cocaethylene (CAS 529-38-4, ethylbenzoylecgonine) is a tropane alkaloid analog formed in vivo via hepatic carboxylesterase (hCE-1) catalyzed transesterification of cocaine in the presence of ethanol [1][2]. This psychoactive metabolite is structurally homologous to cocaine but exhibits a distinct pharmacokinetic profile, including a significantly longer elimination half-life. Its primary value in the scientific supply chain is as a critical analytical reference standard for forensic toxicology and clinical research, enabling the accurate detection and quantitation of concurrent cocaine and alcohol use [3].

Reference Standard Certified analytical reference standard for forensic and clinical research workflows
Detection Target Enables specific confirmation of concurrent cocaine and ethanol use
Method Fit Compatible with LC-MS/MS and GC-MS quantitative analysis
Metabolite Distinction Structurally homologous to cocaine but pharmacologically distinct; not interchangeable with benzoylecgonine

Why Cocaethylene Cannot Be Substituted by Generic Metabolites


Procurement of cocaethylene reference standards (CAS 529-38-4) over generic cocaine metabolites such as benzoylecgonine (BE) or ecgonine methyl ester (EME) is non-negotiable for accurate toxicological analysis. While BE is the primary inactive hydrolytic metabolite of cocaine, it fails to serve as a proxy for the unique pharmacodynamic and pharmacokinetic profile of cocaethylene. Quantitative data demonstrates that cocaethylene is a pharmacologically active compound with a distinct set of potencies at monoamine transporters [1]. Furthermore, benzoylecgonine exhibits negligible cardiotoxicity and lethality even at doses 100-fold greater than cocaine, whereas cocaethylene is a potent cardiotoxic agent with an LD50 substantially lower than that of cocaine [2][3]. Substituting a BE standard for cocaethylene would lead to a critical failure in forensic or clinical interpretation, as it cannot confirm the specific co-ingestion of cocaine and ethanol or provide insight into the associated enhanced toxicity.

Target Standard
Cocaethylene (CE)
Active metabolite; equipotent to cocaine at DAT; prolonged half-life; distinct cardiotoxicity profile.
Common Substitute
Benzoylecgonine (BE)
Primary inactive cocaine metabolite; negligible DAT activity; lacks cardiotoxicity and pharmacodynamic relevance.
Key Mismatch
BE cannot confirm co-ingestion of cocaine and ethanol or reflect the enhanced toxicity observed with CE. Analytical methods relying on BE may fail to capture the distinct pharmacokinetic and pharmacodynamic endpoints that CE provides.

Cocaethylene vs. Analogs: Quantitative Evidence


Enhanced Lethality vs. Cocaine

In a direct head-to-head comparison in mice, cocaethylene (CE) demonstrates significantly greater lethality than its parent compound, cocaine. The LD50 for cocaethylene is markedly lower, indicating higher acute toxicity [1].

Lethality (LD50)
Head-to-head
CE: 63.8 mg/kg (male) / 60.7 (female) Cocaine: 93.0 mg/kg
Supports distinct toxicological profile context
IP, Swiss Webster mice; CE LD50 ~68.6% of cocaine LD50
Toxicology Lethality Preclinical

Prolonged Elimination Half-Life

A single-blind, crossover clinical study comparing intravenous administration of cocaethylene and cocaine in humans revealed a significantly slower elimination rate for cocaethylene, resulting in a prolonged half-life [1].

Elimination Half-Life
Head-to-head
CE: 1.68 h Cocaine: 1.07 h
Supports extended monitoring window context
IV 0.25 mg/kg, human volunteers; 57% longer t1/2
Pharmacokinetics Clinical Trial Human

Brain-to-Plasma Distribution Ratio

In a comparative study in rats, cocaethylene exhibited the highest brain-to-plasma distribution ratio among cocaine and its major metabolites, suggesting enhanced penetration or retention in the central nervous system [1].

Brain-to-Plasma Ratio
Head-to-head
CE: 1.44 ± 0.17 Cocaine: 1.18 ± 0.26 BE: 0.147 ± 0.032
Supports distinct CNS distribution context
IV, awake rats; CE ratio 22% higher than cocaine
Pharmacokinetics Tissue Distribution Preclinical

Cardiac Arrest Rate in Overdose

A prospective cohort study of emergency department patients with acute drug overdose found that the presence of cocaethylene (indicating cocaine and ethanol co-ingestion) was associated with a substantially higher rate of cardiac arrest compared to cocaine exposure alone [1].

Cardiac Arrest Rate
Head-to-head
CE-positive: 6.1% Cocaine-only: 0.67%
Supports cardiotoxicity endpoint context
Cohort n=199, p=0.048; 9.1-fold higher rate
Cardiotoxicity Clinical Outcome Emergency Medicine

Dopamine Transporter Binding Profile

In vitro binding studies demonstrate that cocaethylene is equipotent to cocaine at the dopamine transporter (DAT) but is a less potent inhibitor of serotonin and norepinephrine transporters. This contrasts sharply with the primary inactive metabolite, benzoylecgonine, which has negligible activity at these sites [1][2].

DAT Binding Profile
Head-to-head
CE equipotent to cocaine at DAT BE pharmacologically inactive
Supports functional neuropharmacology context
In vitro, human DAT; CE IC50 ~6.4 nM
Pharmacology Transporter Binding In Vitro

Cardiac Contractility Depression

In a controlled canine model, cocaethylene and cocaine were compared for their acute cardiovascular effects. While both depressed myocardial contractility to a similar degree, cocaethylene's effects were distinguished by a significantly longer duration of action and a different hemodynamic profile when compared to the cocaine plus ethanol combination [1].

Contractility Depression
Head-to-head
CE: 44% decrease in (dP/dt)max Cocaine: 40% decrease
Supports prolonged cardiotoxicity model context
IV 7.5 mg/kg, dogs; CE t1/2 144.3 min vs 96.7 min
Cardiotoxicity Hemodynamics Preclinical

Application Scenarios for Cocaethylene Standards


Forensic Confirmation of Polysubstance Use

The presence of cocaethylene in post-mortem blood, urine, or tissue samples is the definitive biomarker for concurrent cocaine and ethanol consumption. The quantitative evidence of its unique formation pathway (hepatic transesterification) [1] and distinct pharmacokinetic profile (e.g., 1.68-hour half-life [2]) makes its detection critical for forensic interpretation. Its 9.1-fold higher association with cardiac arrest in overdose cases [3] provides crucial context for cause-of-death determinations, making a certified reference standard essential for LC-MS/MS and GC-MS confirmation methods.

Clinical Toxicology & Emergency Medicine

Given the evidence that cocaethylene exposure is associated with a significantly higher rate of cardiac arrest (6.1% vs. 0.67% for cocaine alone) [3] and prolonged cardiotoxic effects [4], its quantification in patient samples is vital for research into the etiology and management of acute drug overdose. Procuring an analytical standard enables clinical research laboratories to accurately monitor cocaethylene levels, correlating them with adverse outcomes like hyperlactatemia and myocardial injury, thereby informing improved patient risk stratification and treatment protocols.

Preclinical Neuropharmacology of Polysubstance Abuse

Cocaethylene is a unique research tool for studying the neurobiological consequences of polysubstance abuse. As evidenced by its equipotency to cocaine at the dopamine transporter (DAT) [5] and its superior brain-to-plasma distribution ratio of 1.44 [6], it cannot be substituted by cocaine or other metabolites in studies of reward pathway activation, reinforcement, or neurotoxicity. Procurement of high-purity cocaethylene is mandatory for academic and pharmaceutical research aimed at elucidating the distinct molecular mechanisms underlying the enhanced euphoria and addiction liability associated with combined cocaine and alcohol use.

Application
Selection Property
Validation Focus
Forensic co-use confirmation
Unique transesterification-derived biomarker
Analytical specificity vs. cocaine metabolites
Overdose cardiotoxicity research
Association with cardiac arrest endpoint
Correlation with adverse outcomes in research matrices
Polysubstance neuropharmacology
Dopamine transporter equipotency
CNS distribution and reward pathway studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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